
7'-Hydroxy ABA-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7’-Hydroxy ABA-d2 is a deuterium-labeled derivative of 7’-Hydroxy ABA. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its stable isotope properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Hydroxy ABA-d2 typically involves the deuteration of 7’-Hydroxy ABA. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 7’-Hydroxy ABA-d2 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity and yield of the final product are critical factors in industrial production, requiring rigorous quality control measures .
化学反応の分析
Types of Reactions
7’-Hydroxy ABA-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7’-Hydroxy ABA-d2 into other deuterium-labeled derivatives.
Substitution: The hydroxyl group in 7’-Hydroxy ABA-d2 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon in the presence of deuterium gas.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different deuterium-labeled compounds .
科学的研究の応用
7’-Hydroxy ABA-d2 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Studies: Used in studies involving plant hormones and their physiological effects.
Industrial Applications: Employed in the development of new drugs and the study of their pharmacological properties
作用機序
The mechanism of action of 7’-Hydroxy ABA-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the metabolic stability and pharmacokinetic properties of drugs. This can lead to changes in the rate of drug metabolism and the formation of metabolites. The compound’s effects are primarily mediated through its interaction with enzymes involved in drug metabolism .
類似化合物との比較
Similar Compounds
7’-Hydroxy ABA: The non-deuterated form of 7’-Hydroxy ABA-d2.
8’-Hydroxy ABA: Another hydroxylated derivative of ABA.
Phaseic Acid: A catabolite of ABA with similar physiological functions.
Uniqueness
7’-Hydroxy ABA-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolism research .
特性
分子式 |
C15H20O5 |
|---|---|
分子量 |
282.33 g/mol |
IUPAC名 |
(2Z,4E)-5-[(1S)-2-[dideuterio(hydroxy)methyl]-1-hydroxy-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1/i9D2 |
InChIキー |
ZGHRCSAIMSBFLK-HXIWSWNXSA-N |
異性体SMILES |
[2H]C([2H])(C1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C)O |
正規SMILES |
CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


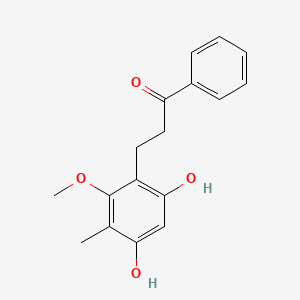
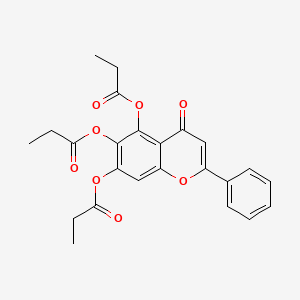
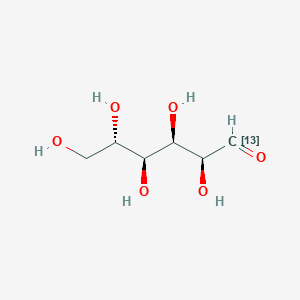
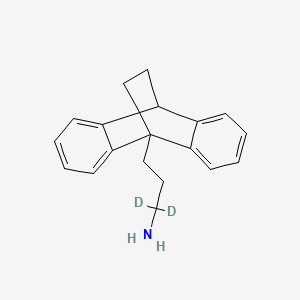
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
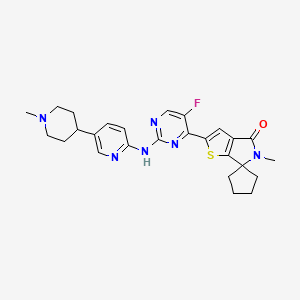
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
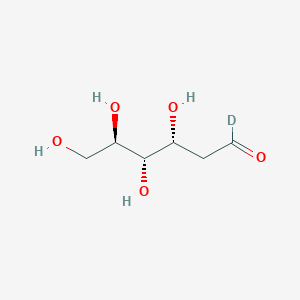
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
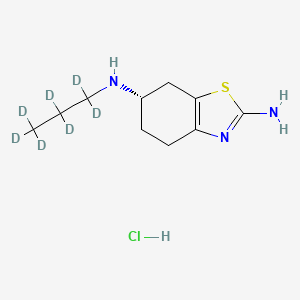

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

